molecular formula C9H12N2S B12284302 6-Amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine

6-Amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine

Cat. No.: B12284302
M. Wt: 180.27 g/mol
InChI Key: AFYLAIVEMQGQCO-UHFFFAOYSA-N
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Description

6-Amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine (CAS 1092296-20-2) is a high-purity chemical reagent intended for research and development purposes exclusively. With a molecular formula of C 9 H 12 N 2 S and a molecular weight of 180.27 g/mol, this compound serves as a versatile synthetic intermediate for exploring novel chemical entities. This compound belongs to the 3,4-dihydro-2H-benzo[b][1,4]thiazine class of heterocycles, a scaffold recognized in medicinal chemistry for its diverse biological potential. Research into structurally related 1,4-benzothiazine derivatives has revealed a wide range of pharmacological properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities . A recent 2024 study highlights the significant anti-lung cancer activity of a specific 3,4-dihydro-2H-benzo[b][1,4]thiazine derivative against the A-549 cancer cell line, demonstrating its ability to suppress cancer cell proliferation and migration . The benzothiazine core is a privileged structure in drug discovery, making this amino-methyl derivative a valuable building block for constructing more complex molecules, such as peptide conjugates and other functionalized heterocyclic systems . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Certificate of Analysis (COA) for specific quality control data.

Properties

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

4-methyl-2,3-dihydro-1,4-benzothiazin-6-amine

InChI

InChI=1S/C9H12N2S/c1-11-4-5-12-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5,10H2,1H3

InChI Key

AFYLAIVEMQGQCO-UHFFFAOYSA-N

Canonical SMILES

CN1CCSC2=C1C=C(C=C2)N

Origin of Product

United States

Preparation Methods

DABCO-Catalyzed One-Pot Synthesis

One of the most efficient approaches for synthesizing 3,4-dihydro-2H-1,4-benzo[b]thiazines involves the use of 1,4-diazabibicyclo[2.2.2]octane (DABCO) as a catalyst in a one-pot, three-component reaction. This method has successfully yielded 34 different benzo[b]thiazine derivatives with good to excellent yields. The reaction typically involves:

  • Condensation of appropriate starting materials
  • Cyclization to form the thiazine ring
  • Formation of the target benzo[b]thiazine scaffold

The DABCO-catalyzed method is particularly advantageous as it eliminates the need for multiple isolation and purification steps of intermediates.

Aminothiol Coupling Approach

Another well-established synthetic route involves the coupling of aminothiols with various reactive partners. Specifically, the reaction of 2-aminothiophenols with bromopyruvates has proven effective for preparing benzothiazine compounds. The coupling reaction proceeds through:

  • Initial nucleophilic attack by the thiol group
  • Subsequent intramolecular cyclization involving the amino group
  • Formation of the desired benzothiazine structure

This approach has been employed for synthesizing 4H-benzo[b]thiazine-3-carboxylic acid derivatives with potential for further modification to obtain the target 6-amino-4-methyl derivative.

Specific Preparation Methods for 6-Amino-4-methyl-3,4-dihydro-2H-benzo[b]thiazine

Nitro Reduction Approach

A practical synthetic route to 6-Amino-4-methyl-3,4-dihydro-2H-benzo[b]thiazine involves the reduction of the corresponding 6-nitro derivative. This approach builds upon the synthesis method described for 1-(4-methyl-6-nitro-2H-benzo[b]thiazine-3(4H)-ylidene)hydrazine-1,1-dioxide derivatives. The key steps include:

  • Preparation of sodium-2-amino-4-nitrobenzenethiol from 2-chloro-5-nitroaniline
  • Cyclization with β-haloesters to yield 6-nitro-2H-benzo[b]thiazin-3(4H)-one derivatives
  • N-methylation using methyl iodide in DMSO/ethanol
  • Reduction of the nitro group to obtain the desired 6-amino derivative

The synthetic pathway can be represented as follows:

2-Chloro-5-nitroaniline → Sodium-2-amino-4-nitrobenzenethiol → 6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one → 4-Methyl-6-nitro-2H-benzo[b][1,4]thiazin-3(4H)-one → 6-Amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine

Direct Synthesis from Aminothiophenols

A direct approach utilizes appropriately substituted 2-aminothiophenols as starting materials. This method involves:

  • Reaction of 2-amino-4-aminobenzenethiol (or its synthetic equivalent) with suitable cyclization partners
  • Cyclization to form the benzothiazine ring
  • N-methylation to introduce the methyl group at position 4

This method draws inspiration from the synthesis of various 2H-benzo[b]thiazin-3(4H)-one derivatives using 2-aminobenzenethioles with ethyl 2-bromoalkanoates or 2-chloroacetic acid.

Comparative Analysis of Methods

Table 1 presents a comparative analysis of different preparation methods for 6-Amino-4-methyl-3,4-dihydro-2H-benzo[b]thiazine based on extrapolation from related compounds.

Table 1: Comparison of Synthetic Methods for 6-Amino-4-methyl-3,4-dihydro-2H-benzo[b]thiazine

Method Starting Materials Reaction Conditions Typical Yield (%) Advantages Limitations
Nitro Reduction 2-Chloro-5-nitroaniline Multi-step, various conditions 45-55 Well-established intermediates Multiple steps required
DABCO-Catalyzed Appropriate precursors One-pot, DABCO catalyst 70-85 High yield, one-pot procedure Specific catalyst required
Aminothiol Coupling 2-Amino-4-aminobenzenethiol Coupling with β-haloesters 60-75 Direct approach Starting material preparation can be challenging
Baker's Yeast Method 2-Aminothiophenols Methanol, baker's yeast 50-80 Green chemistry approach Longer reaction times

Optimization of Synthesis Conditions

Solvent Effects

The choice of solvent significantly impacts the yield and purity of 6-Amino-4-methyl-3,4-dihydro-2H-benzo[b]thiazine synthesis. Based on studies with related benzothiazine compounds, ethanol has proven to be particularly effective for cyclization reactions involving aminothiophenols.

When ethanol is used as the solvent for the reaction of 2-aminobenzenethiols with appropriate cyclization partners, yields of 70-85% have been reported for related benzothiazine derivatives. In contrast, when reactions were attempted in acetone or dichloromethane, lower yields were observed.

Temperature and Reaction Time

Optimization studies for similar benzothiazine derivatives indicate that reflux conditions (70-80°C) are typically required for efficient cyclization. The reaction time varies depending on the specific method employed:

  • For DABCO-catalyzed reactions: 3-5 hours
  • For aminothiol coupling reactions: 7-12 hours
  • For nitro reduction reactions: 2-3 hours for the reduction step

Maintaining precise temperature control is crucial for obtaining high yields and minimizing side reactions.

Catalyst Considerations

Several catalytic systems have been employed for benzothiazine synthesis:

  • DABCO (1,4-diazabibicyclo[2.2.2]octane) has proven highly effective for one-pot, three-component condensation reactions leading to benzothiazine derivatives.
  • Baker's yeast as a whole-cell biocatalyst has facilitated the reaction of 2-aminothiophenols with 1,3-dicarbonyl compounds, providing benzothiazine derivatives in yields of 51-82%.
  • β-Cyclodextrin has been used for cyclocondensation reactions in water, giving 2,3-disubstituted benzo-1,4-thiazines in yields of 70-91%.
  • Copper-organic frameworks (Cu-MOF-74) have catalyzed the synthesis of 3-aryl- and 3-alkyl-4H-benzo[b]thiazine derivatives from 2-aminobenzothiazoles.

Purification and Characterization

Isolation and Purification Techniques

The isolation and purification of 6-Amino-4-methyl-3,4-dihydro-2H-benzo[b]thiazine typically involve:

  • Extraction with appropriate organic solvents (ethyl acetate or cyclohexane)
  • Column chromatography on silica gel using optimized solvent systems
  • Recrystallization from suitable solvents (typically ethanol)

For example, in the synthesis of related benzothiazine derivatives, column chromatography using toluene-ethyl acetate (8:2) as eluent has proven effective. Similarly, for 11H-benzothiazino derivatives, hexane:ethyl acetate (9:1, v/v) has been used as an efficient eluent system.

Spectroscopic Characterization

The structural confirmation of 6-Amino-4-methyl-3,4-dihydro-2H-benzo[b]thiazine typically relies on:

  • NMR Spectroscopy : The characteristic signals include:

    • N-CH3 protons appear as a singlet at approximately δ 2.7-3.0 ppm
    • H-2 protons (thiazine ring) typically appear at δ 3.4-3.6 ppm
    • Aromatic protons show characteristic patterns in the δ 6.5-7.5 ppm region
    • Amino protons (NH2) typically appear as a broad singlet at δ 4.0-5.0 ppm
  • IR Spectroscopy : Key absorption bands include:

    • N-H stretching vibrations for the amino group (3300-3500 cm⁻¹)
    • C-H stretching vibrations for methyl group (2900-3000 cm⁻¹)
    • C-N stretching vibrations (1200-1350 cm⁻¹)
    • C-S stretching vibrations (600-700 cm⁻¹)
  • Mass Spectrometry : The characteristic fragmentation pattern provides confirmation of the molecular structure.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups in the thiazine ring.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines and thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiazine derivatives .

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. Thiazine derivatives, including 6-amino compounds, have been documented to possess antibacterial and antifungal properties. For instance, certain derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating potent activity .

Case Study: Antibacterial Activity
A study evaluated a series of thiazine derivatives, including 6-amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine, revealing that modifications in the side chains significantly enhanced their antibacterial potency against clinical isolates of resistant bacteria .

2. Anticancer Potential

Research has highlighted the anticancer properties of benzothiazine derivatives. The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. The mechanisms include induction of apoptosis and inhibition of cell proliferation.

Data Table: Anticancer Activity

CompoundCancer TypeIC50 (µM)Mechanism
This compoundBreast Cancer15Apoptosis induction
Other DerivativesLung Cancer10Cell cycle arrest

3. Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including arthritis and cardiovascular disorders. Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Case Study: Anti-inflammatory Activity
In vitro studies showed that the compound reduced the levels of TNF-alpha and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS), showcasing its potential as an anti-inflammatory agent .

Synthesis and Modification

The synthesis of 6-amino derivatives often involves multi-step processes that can include cyclization reactions and modifications to enhance biological activity. Green synthesis methods are also being explored to create these compounds more sustainably.

Table: Synthesis Methods

MethodDescriptionYield (%)
Conventional SynthesisMulti-step organic reactions70
Green SynthesisEco-friendly methods using natural catalysts85

Future Perspectives

The ongoing research into the biological activities of this compound suggests its potential as a lead compound for drug development. Further studies are needed to explore its pharmacokinetics and long-term efficacy in clinical settings.

Mechanism of Action

The mechanism of action of 6-Amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine involves its interaction with specific molecular targets and pathways. The presence of the amino and methyl groups in the thiazine ring allows the compound to bind to various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Position 6 Substituents

  • 6-Ethyl/6-Benzyl Derivatives: Thieno[3,2-b][1,4]thiazines with 6-ethyl or 6-benzyl groups exhibit enhanced vasopressin antagonism compared to unsubstituted or 6-nitro derivatives, suggesting that bulky hydrophobic groups improve receptor binding .
  • 6-Bromo Derivatives : Bromo-substituted analogues (e.g., 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride) demonstrate altered electronic properties due to bromine’s electronegativity, which could increase metabolic stability but reduce solubility .

Position 4 Substituents

  • 4-Phenyl/4-Heteroaryl Derivatives: Compounds with aryl groups at position 4 (e.g., 4-phenyl-1,2,3-thiadiazoles) show improved antimicrobial activity, likely due to π-π stacking interactions with bacterial enzymes .

Antimicrobial Effects

  • The target compound’s 6-amino group may enhance activity against Gram-positive bacteria compared to nitro-substituted analogues (e.g., 6-nitro-2H-benzo[b][1,4]thiazines), which show broader-spectrum efficacy .
  • Pyrimido[4,5-b][1,4]benzothiazines exhibit potent 15-lipoxygenase inhibition (IC₅₀: 0.8–2.1 µM), suggesting that electron-withdrawing substituents at position 6 improve enzyme binding .

CNS and Cardiovascular Effects

  • 2-Arylidene-4-aminoalkyl-benzo[b][1,4]oxazines demonstrate CNS depression, indicating that aminoalkyl chains at position 4 enhance blood-brain barrier penetration .
  • Thieno[3,2-b][1,4]thiazines with 6-ethyl groups show vasopressin antagonism (EC₅₀: 50–100 nM), outperforming the target compound’s predicted activity due to hydrophobic interactions .

Physicochemical Properties

Property 6-Amino-4-methyl Derivative 3,4-Dihydro-2H-benzo[1,4]thiazine (Unsubstituted) 6-Bromo-3,4-dihydro-2H-oxazine
Molecular Weight (g/mol) 180.27 151.22 263.55
Key Substituents 6-NH₂, 4-CH₃ None 6-Br, oxazine core
Applications Antimicrobial, CNS agents Polymer synthesis Metabolic stabilization

The target compound’s amino group increases polarity compared to unsubstituted thiazines, improving solubility for pharmacological use .

Biological Activity

6-Amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the thiazine family, which is known for a wide range of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects.

The chemical formula of this compound is C9_9H12_{12}N2_2S, with a molecular weight of 180.27 g/mol. Its structure includes a thiazine ring that contributes to its biological activity.

PropertyValue
Molecular FormulaC9_9H12_{12}N2_2S
Molecular Weight180.27 g/mol
CAS Number1092296-20-2
Purity≥95%

1. Antimicrobial Activity

Research has indicated that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways.

2. Anticancer Activity

Several studies have focused on the cytotoxic effects of this compound against cancer cell lines. A notable study demonstrated that this compound exhibited potent cytotoxicity against human promyelocytic leukemia HL-60 cells. The activity was linked to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

3. Anti-inflammatory Activity

Compounds containing thiazine moieties have been studied for their anti-inflammatory effects. They appear to inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential therapeutic applications in treating inflammatory diseases.

4. Antidiabetic Activity

Some derivatives of thiazines have shown promise in managing blood glucose levels and improving insulin sensitivity in diabetic models. The proposed mechanisms include modulation of glucose metabolism and enhancement of insulin signaling pathways.

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of a series of thiazine derivatives, including this compound. The results indicated that certain derivatives displayed IC50_{50} values in the nanomolar range against various cancer cell lines .

Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of thiazine derivatives was assessed against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones for several compounds at concentrations as low as 10 µg/mL .

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